1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride is a synthetic compound that belongs to the class of diazinanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the following steps:
Formation of the diazinanone ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the aminobutyl group: This step may involve nucleophilic substitution reactions.
Addition of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution.
Formation of the sulfanylidene group: This step may involve thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions can modify the diazinanone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminobutyl)-6-phenyl-2-sulfanylidene-1,3-diazinan-4-one
- 1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-thioxo-1,3-diazinan-4-one
Uniqueness
1-(4-Aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C16H24ClN3O3S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
1-(4-aminobutyl)-6-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-diazinan-4-one;hydrochloride |
InChI |
InChI=1S/C16H23N3O3S.ClH/c1-21-11-5-6-12(14(9-11)22-2)13-10-15(20)18-16(23)19(13)8-4-3-7-17;/h5-6,9,13H,3-4,7-8,10,17H2,1-2H3,(H,18,20,23);1H |
InChI Key |
LFHGRTIMOGIDTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC(=S)N2CCCCN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.